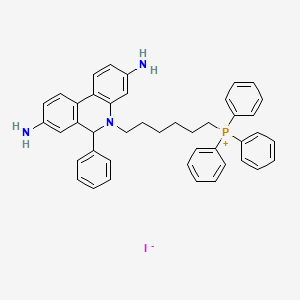
Mitosox red
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mitosox red is a novel fluorogenic dye specifically designed for the selective detection of superoxide in the mitochondria of live cells. It is a derivative of dihydroethidium, modified with a triphenylphosphonium group to target mitochondria. Upon oxidation by superoxide, this compound exhibits bright red fluorescence, making it a valuable tool for studying mitochondrial function and oxidative stress in various biological contexts .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Mitosox red is synthesized by modifying dihydroethidium with a triphenylphosphonium group. The synthesis involves the following steps:
Preparation of Dihydroethidium: Dihydroethidium is synthesized through the reduction of ethidium bromide using sodium borohydride.
Modification with Triphenylphosphonium: The dihydroethidium is then reacted with triphenylphosphine to introduce the triphenylphosphonium group, resulting in the formation of this compound.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is scaled up to meet commercial demands. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The compound is typically supplied as a lyophilized powder, which can be reconstituted in dimethyl sulfoxide (DMSO) for use in various applications .
Análisis De Reacciones Químicas
Types of Reactions
Mitosox red primarily undergoes oxidation reactions. It is selectively oxidized by superoxide anions in the mitochondria, resulting in the formation of a fluorescent product. The oxidation product binds to nucleic acids, enhancing its fluorescence .
Common Reagents and Conditions
Oxidizing Agent: Superoxide anions generated in the mitochondria.
Reaction Conditions: The reaction occurs under physiological conditions within live cells.
Major Products Formed
The major product formed from the oxidation of this compound is a fluorescent compound that binds to nucleic acids, producing a strong red fluorescence. This product is used to visualize and quantify superoxide production in live cells .
Aplicaciones Científicas De Investigación
Mitosox red has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used to study oxidative stress and redox reactions in various chemical systems.
Biology: Employed in live-cell imaging to detect and quantify mitochondrial superoxide production.
Medicine: Utilized in research on neurodegenerative diseases, cardiovascular diseases, and other conditions associated with oxidative stress.
Mecanismo De Acción
Mitosox red exerts its effects through the following mechanism:
Mitochondrial Targeting: The triphenylphosphonium group facilitates the selective targeting of this compound to the mitochondria.
Oxidation by Superoxide: Once inside the mitochondria, this compound is oxidized by superoxide anions, resulting in the formation of a fluorescent product.
Fluorescence Emission: The oxidized product binds to nucleic acids, producing a strong red fluorescence that can be detected using fluorescence microscopy
Comparación Con Compuestos Similares
Mitosox red is compared with other similar compounds, such as Mitosox green and dihydroethidium:
Mitosox Green: Similar to this compound, but produces green fluorescence upon oxidation by superoxide.
This compound is unique in its ability to selectively target mitochondria and produce a strong red fluorescence upon oxidation by superoxide, making it a valuable tool for studying mitochondrial function and oxidative stress in live cells .
Propiedades
Fórmula molecular |
C43H43IN3P |
|---|---|
Peso molecular |
759.7 g/mol |
Nombre IUPAC |
6-(3,8-diamino-6-phenyl-6H-phenanthridin-5-yl)hexyl-triphenylphosphanium;iodide |
InChI |
InChI=1S/C43H43N3P.HI/c44-34-25-27-39-40-28-26-35(45)32-42(40)46(43(41(39)31-34)33-17-7-3-8-18-33)29-15-1-2-16-30-47(36-19-9-4-10-20-36,37-21-11-5-12-22-37)38-23-13-6-14-24-38;/h3-14,17-28,31-32,43H,1-2,15-16,29-30,44-45H2;1H/q+1;/p-1 |
Clave InChI |
NMKOJFMSKHLXRV-UHFFFAOYSA-M |
SMILES canónico |
C1=CC=C(C=C1)C2C3=C(C=CC(=C3)N)C4=C(N2CCCCCC[P+](C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)C=C(C=C4)N.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(3-ethoxy-4-hydroxyphenyl)-5-(furan-2-ylmethyl)-3-(2-hydroxy-3,5-dimethylphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14094175.png)
![4-hydroxy-1,6,7-trimethyl-8-{2-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]ethyl}-1H-imidazo[2,1-f]purin-2(8H)-one](/img/structure/B14094189.png)
![2-(4-hydroxy-1,6,7-trimethyl-2-oxo-1,2-dihydro-8H-imidazo[2,1-f]purin-8-yl)acetohydrazide](/img/structure/B14094190.png)
![8-[4-(dimethylamino)phenyl]-3-(2-methoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14094195.png)
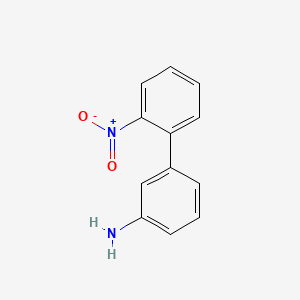
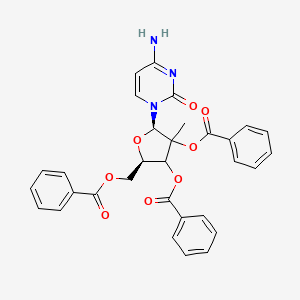
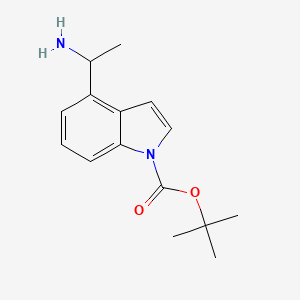
![N-(2,4-dimethoxybenzyl)-3-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]propanamide](/img/structure/B14094213.png)
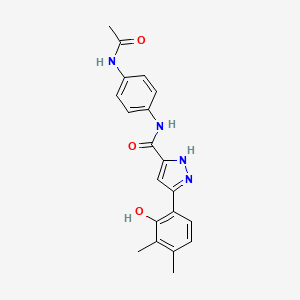
![7-Chloro-2-(4-fluorobenzyl)-1-(3-hydroxyphenyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14094227.png)
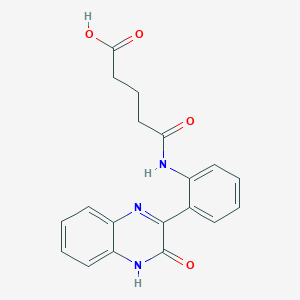

![Methyl 3-(4-acetyloxy-3,4-dimethylpent-2-enoyl)oxy-11,15,16-trihydroxy-9,13-dimethyl-4,10-dioxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadeca-8,11-diene-17-carboxylate](/img/structure/B14094241.png)

